molecular formula C12H14BrNO B1273980 2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone CAS No. 216144-18-2

2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone

Cat. No.: B1273980
CAS No.: 216144-18-2
M. Wt: 268.15 g/mol
InChI Key: WLRIUCQUMKJOGT-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone is a chemical compound with the molecular formula C12H14BrNO. It is characterized by the presence of a bromine atom attached to an ethanone group, which is further connected to a phenyl ring substituted with a pyrrolidinyl group. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone typically involves the bromination of 1-(4-(pyrrolidin-1-yl)phenyl)ethanone. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone involves its reactivity as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to participate in various substitution reactions, where it can form covalent bonds with nucleophiles. The compound’s molecular targets and pathways depend on the specific reactions it undergoes and the functional groups introduced during these reactions .

Comparison with Similar Compounds

Comparison: 2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone is unique due to the presence of the pyrrolidinyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate for synthesizing compounds with specific biological activities. In contrast, similar compounds with different substituents may exhibit varied reactivity and applications, highlighting the importance of the pyrrolidinyl group in determining the compound’s properties .

Properties

IUPAC Name

2-bromo-1-(4-pyrrolidin-1-ylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c13-9-12(15)10-3-5-11(6-4-10)14-7-1-2-8-14/h3-6H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRIUCQUMKJOGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60394972
Record name 2-Bromo-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216144-18-2
Record name 2-Bromo-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Pyrrolidin-1-yl)phenacyl bromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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